molecular formula C6H6Cl2O3 B13969804 2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride CAS No. 60947-38-8

2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride

Cat. No.: B13969804
CAS No.: 60947-38-8
M. Wt: 197.01 g/mol
InChI Key: YFHNGWWDZAHGSE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride is an organic compound that belongs to the class of oxolane derivatives It is characterized by the presence of a chloromethyl group and a carbonyl chloride group attached to an oxolane ring

Preparation Methods

The synthesis of 2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride can be achieved through several routes. One common method involves the reaction of 2-(Chloromethyl)-5-oxooxolane with thionyl chloride (SOCl₂) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the mixture is stirred at a low temperature to ensure complete conversion. The product is then purified by distillation or recrystallization .

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Hydrolysis: The carbonyl chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid and releasing hydrogen chloride (HCl).

    Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form alcohols or other reduced products.

Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, lithium aluminum hydride (LiAlH₄) for reduction, and various oxidizing agents such as potassium permanganate (KMnO₄) for oxidation .

Scientific Research Applications

2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, resulting in the modification of the target molecules. The carbonyl chloride group can also participate in acylation reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

60947-38-8

Molecular Formula

C6H6Cl2O3

Molecular Weight

197.01 g/mol

IUPAC Name

2-(chloromethyl)-5-oxooxolane-2-carbonyl chloride

InChI

InChI=1S/C6H6Cl2O3/c7-3-6(5(8)10)2-1-4(9)11-6/h1-3H2

InChI Key

YFHNGWWDZAHGSE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1=O)(CCl)C(=O)Cl

Origin of Product

United States

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